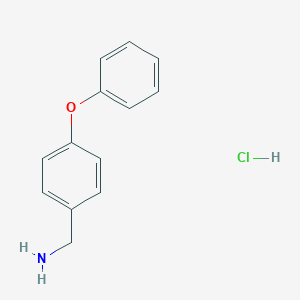

(4-苯氧基苯基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related phenoxyphenyl methanamines involves several key steps, including the reaction of phenoxyphenyl compounds with amine groups. For example, a novel series of 1-(2-phenoxyphenyl)methanamines exhibited selective dual serotonin and noradrenaline reuptake pharmacology, indicating the potential for targeted synthesis approaches for specific pharmacological activities (Whitlock, Blagg, & Fish, 2008).

Molecular Structure Analysis

Molecular structures of compounds similar to “(4-Phenoxyphenyl)methanamine hydrochloride” have been analyzed, revealing complex interactions and stability conferred by hydrogen bonding and other intermolecular interactions. For instance, compounds synthesized via Schiff bases reduction route have shown significant insights into their molecular architecture, demonstrating the importance of structural analysis in understanding compound behavior (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical properties of phenoxyphenyl methanamines and related compounds have been studied extensively. Reactions such as bromination, demethylation, and Schiff bases reduction have been employed to synthesize and modify the structures and properties of these compounds. These chemical reactions are crucial for enhancing specific properties, such as antioxidant power, and for the synthesis of derivatives with potential application in various fields (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Physical Properties Analysis

The physical properties of related compounds have been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, spectroscopic data, and thermal properties of specific phenoxyphenyl methanamines provide insights into their stability, solubility, and potential applications. These properties are essential for understanding how these compounds can be utilized in different scientific and industrial contexts (Unver, Yıldız, Ozay, & Durlu, 2009).

Chemical Properties Analysis

The chemical properties of “(4-Phenoxyphenyl)methanamine hydrochloride” and similar compounds have been explored through studies on their reactivity, stability, and interaction with other molecules. These analyses are crucial for predicting the behavior of these compounds in various chemical environments and for designing molecules with desired reactivity and stability profiles. For instance, QSAR models have been used to evaluate the activities of phenoxyphenyl-methanamine (PPMA) class compounds, providing insights into their chemical properties and potential applications (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).

科学研究应用

双重血清素/去甲肾上腺素再摄取抑制

Whitlock 等人 (2008) 探索了一系列新型 1-(2-苯氧基苯基)甲胺,展示了选择性双重血清素 (5-HT) 和去甲肾上腺素 (NA) 再摄取药理学。这些化合物(包括与 (4-苯氧基苯基)甲胺盐酸盐相关的结构)因其体外代谢稳定性、hERG 选择性和被动膜渗透性而被识别 (Whitlock, Blagg, & Fish, 2008)。

定量构效关系 (QSAR) 模型

Mente 等人 (2008) 使用 QSAR 模型评估苯氧基苯基-甲胺类化合物中的活性,阐明了这些化合物的生物活性的构效关系 (SAR)。这项研究提供了对药物发现过程的见解,突出了取代基对生物活性影响的重要性 (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008)。

先进材料开发

Sabbaghian 等人 (2015) 报道了使用一种含有酮基和四个醚基的新型二胺合成新型聚(酮醚醚酰胺)物种,包括与 (4-苯氧基苯基)甲胺盐酸盐相关的衍生物。这些材料表现出高热稳定性和增强的溶解性,这是先进材料应用的重要特性 (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015)。

有机合成中的催化评价

Roffe 等人 (2016) 合成了 1-(3-(吡啶-2-基)苯基)甲胺衍生物,并探讨了它们在涉及 C-H 键活化的催化应用中的用途,导致形成了不对称的 NCN' 钳形钯环。这些与 (4-苯氧基苯基)甲胺盐酸盐相关的化合物在催化中显示出良好的活性和选择性,证明了在合成化学应用中的潜力 (Roffe, Tizzard, Coles, Cox, & Spencer, 2016)。

在光细胞毒性和细胞成像中的潜力

Basu 等人 (2015) 研究了吡哆醛席夫碱的铁 (III) 络合物,以提高细胞摄取的选择性和显着的光细胞毒性。该研究表明 (4-苯氧基苯基)甲胺盐酸盐相关化合物在靶向癌症治疗和成像中具有潜在用途,利用它们选择性与癌细胞相互作用的能力 (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015)。

安全和危害

属性

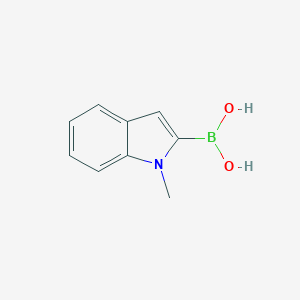

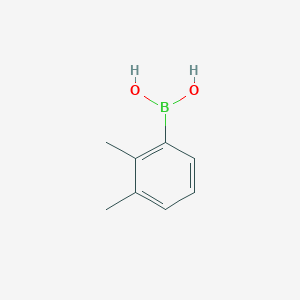

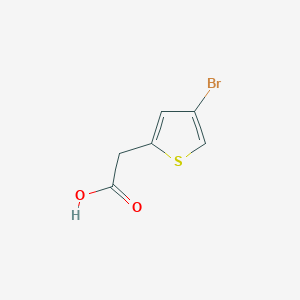

IUPAC Name |

(4-phenoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCSCKHIGGFTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624478 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenoxyphenyl)methanamine hydrochloride | |

CAS RN |

169944-04-1 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)